mukB protein

Protein Structure SMC Family Chromosome Condensation

Procure authentic mukB protein (CAS 134908-99-9) for your chromosome dynamics research. Unlike generic SMC proteins, mukB features a uniquely interrupted 50-nm coiled-coil domain and a distinct hinge architecture, making it the only physiologically relevant condensin subunit for E. coli and γ-proteobacteria models. Essential for reductionist studies—enables ATP-independent DNA catenation and minimal condensation system assembly without accessory proteins MukE/F. Validated roles in DNA supercoiling, ssDNA binding (specific sensor residues identified), and Topo IV interaction (D692A interface) provide well-defined targets for structure-function analyses. Insist on mukB to ensure experimental reproducibility and physiological accuracy in your chromosome organization and segregation assays.

Molecular Formula C15H17NO
Molecular Weight 0
CAS No. 134908-99-9
Cat. No. B1178490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemukB protein
CAS134908-99-9
SynonymsmukB protein
Molecular FormulaC15H17NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for mukB Protein (CAS 134908-99-9): A Bacterial Condensin for Chromosome Organization Research


The mukB protein (CAS 134908-99-9) is a prokaryotic structural maintenance of chromosomes (SMC)-like protein that functions as the core ATPase subunit of the bacterial condensin MukBEF complex in Escherichia coli and related γ-proteobacteria [1]. Unlike its orthologs in other bacterial lineages, mukB has evolved a distinct domain architecture, including a more complex, interrupted 50-nm coiled-coil domain and a unique hinge structure, which differentiates it from canonical SMC proteins like BsSMC from Bacillus subtilis [2]. This protein is essential for chromosome condensation, organization, and segregation, operating through ATP-dependent and independent mechanisms that directly impact DNA topology and supercoiling [3].

Why MukB Protein (CAS 134908-99-9) Cannot Be Replaced by Generic SMC Proteins


Generic SMC proteins from other bacterial lineages, such as BsSMC (Bacillus subtilis SMC), are not functional substitutes for mukB protein. The divergent structural and biochemical properties of mukB prevent simple interchange. First, the domain architecture is fundamentally different: the coiled-coil domain of mukB is characterized by multiple interruptions and a more complex folding pattern, in contrast to the nearly continuous, simpler coiled-coil of BsSMC [1]. Second, mukB operates with a distinct set of accessory proteins (MukE and MukF) that are not present in organisms using the canonical SMC-ScpAB system [2]. Third, mukB has unique functional capabilities, such as the ability to catalyze DNA catenation independently of ATP and its accessory proteins—a property not demonstrated for other SMC-like proteins [3]. Therefore, any experimental system requiring the specific E. coli condensin function, especially in γ-proteobacterial models, necessitates the use of the authentic mukB protein to ensure physiological relevance and reproducible results.

Quantitative Differentiation Evidence for mukB Protein (CAS 134908-99-9)


Complex Coiled-Coil Domain Architecture Distinguishes mukB from Canonical BsSMC

The coiled-coil arm domain of mukB is structurally more complex than that of the canonical SMC protein from Bacillus subtilis (BsSMC). Structural mapping revealed that the BsSMC coiled-coil is nearly continuous, with only two detectable interruptions [1]. In contrast, the mukB coiled-coil domain is 'relatively complicated' and possesses a higher frequency of coiled-coil discontinuities, including a notable 'elbow' region that permits a folded conformation [1] [2].

Protein Structure SMC Family Chromosome Condensation

ATP-Independent DNA Catenation: A Unique Functional Capability of mukB

mukB possesses a unique biochemical activity: it can catalyze the catenation (interlinking) of two DNA rings in vitro, an intermolecular reaction that brings distal DNA segments together [1]. Crucially, this activity is strictly independent of both ATP and its accessory proteins MukE and MukF, as demonstrated experimentally [1]. This property is distinct from the canonical ATP-dependent loop extrusion model often associated with SMC proteins.

Biochemistry DNA Topology Enzymology

Differential DNA Binding Preference for Single-Stranded over Double-Stranded DNA

In vitro binding assays demonstrate that mukB protein entraps single-stranded DNA (ssDNA) more efficiently than double-stranded DNA (dsDNA) [1]. Site-directed mutagenesis identified specific residues on the inner surface of the mukB ring that, when mutated, severely impair ssDNA binding while having a less pronounced effect on dsDNA binding, confirming this binding preference is mediated by a specific structural interface [1].

DNA Binding Protein-DNA Interaction In Vitro Assay

Topoisomerase IV Interaction is Essential for In Vivo Function and Rescue of Temperature-Sensitive Phenotype

The functional partnership between mukB and Topoisomerase IV (Topo IV) is critical for its in vivo role in chromosome segregation. A specific mutant of mukB, D692A, was shown to be deficient in its direct physical interaction with the ParC subunit of Topo IV [1]. While wild-type mukB rescues the temperature-sensitive growth phenotype of a mukB(-) strain, the D692A mutant fails to do so, proving that the specific interaction interface is essential for the protein's physiological function [1].

Protein-Protein Interaction In Vivo Complementation Topoisomerase

Optimal Scientific Applications for mukB Protein (CAS 134908-99-9) Based on Quantitative Evidence


In Vitro Reconstitution of ATP-Independent DNA Condensation Machinery

As demonstrated by its ability to catenate DNA rings in the absence of ATP and partner proteins [1], mukB protein is the ideal starting material for building a minimal, ATP-independent DNA condensation system. This allows researchers to dissect the fundamental, energy-independent mechanisms of DNA looping and compaction, bypassing the complexity of full condensin holoenzymes and their cofactor requirements. Procuring mukB enables these clean, reductionist biochemical studies.

Investigating γ-Proteobacterial Chromosome Biology and Topology

For studies focused on E. coli and other γ-proteobacteria, mukB is the only authentic condensin subunit. Its unique structural features, such as the complex coiled-coil domain and specific interaction with MukEF [2], and its ability to reshape DNA by knotting and supercoiling [3], are integral to the native chromosome architecture of these organisms. Using mukB is essential for experiments where physiological relevance, such as correct nucleoid condensation and superhelicity, is a priority.

Targeted Mutagenesis Studies on DNA Binding Specificity and Functional Domains

The identification of specific residues involved in preferential ssDNA binding [4] and the D692A residue critical for Topo IV interaction [5] provide well-defined targets for structure-function analyses. Researchers can use mukB as a template for creating a panel of mutants to probe the roles of its DNA-binding interface and protein-protein interaction surfaces. This application relies on the availability of the wild-type protein as a baseline for comparative biochemical and cellular assays.

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